molecular formula C19H19ClN2O3 B271174 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271174
M. Wt: 358.8 g/mol
InChI Key: YQMMUZIAWJTGPA-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CGP 7930, is a pyrrolidine carboxamide compound that has been extensively studied for its potential therapeutic applications. It has been found to have an effect on the GABA receptor, which is a key target for many neurological disorders.

Mechanism of Action

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide 7930 acts as a positive allosteric modulator of the GABA receptor. It binds to a specific site on the receptor, which enhances the binding of GABA to the receptor. This leads to an increase in inhibitory neurotransmission, which can help to reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound 7930 has been shown to have a number of biochemical and physiological effects. It has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This can help to reduce the symptoms of neurological disorders such as epilepsy, anxiety, and insomnia. This compound 7930 has also been found to have anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide 7930 in lab experiments is that it has a well-defined mechanism of action. This makes it easier to design experiments and interpret the results. However, one limitation of using this compound 7930 is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide 7930. One area of interest is in the development of new drugs that target the GABA receptor. This compound 7930 could serve as a starting point for the development of new drugs that are more effective and have fewer side effects. Another area of interest is in the study of the long-term effects of this compound 7930 on the brain. This could help to determine whether this compound 7930 has any potential for long-term use in the treatment of neurological disorders. Finally, there is also potential for the development of new imaging techniques that could be used to study the effects of this compound 7930 on the brain.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide 7930 involves the reaction of 3-chlorophenyl isocyanate with 2-ethoxyaniline in the presence of a base, followed by the addition of 2-oxo-1-pyrrolidinecarboxylic acid. The resulting compound is then purified through recrystallization.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide 7930 has been extensively studied for its potential therapeutic applications. It has been found to have an effect on the GABA receptor, which is a key target for many neurological disorders such as epilepsy, anxiety, and insomnia. This compound 7930 has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.

properties

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O3/c1-2-25-17-9-4-3-8-16(17)21-19(24)13-10-18(23)22(12-13)15-7-5-6-14(20)11-15/h3-9,11,13H,2,10,12H2,1H3,(H,21,24)

InChI Key

YQMMUZIAWJTGPA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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